molecular formula C22H16 B3358381 Naphthalene, 1,4-diphenyl- CAS No. 796-30-5

Naphthalene, 1,4-diphenyl-

Cat. No. B3358381
CAS RN: 796-30-5
M. Wt: 280.4 g/mol
InChI Key: GXLSPHDWEPSUIB-UHFFFAOYSA-N
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Description

“Naphthalene, 1,4-diphenyl-” is a derivative of naphthalene, a white crystalline solid having polycyclic aromatic hydrocarbon . It exhibits unique photo-physical and chemical properties . Naphthalene derivatives are used as wetting agents, surfactants, and insecticides . They are also used in the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability .


Molecular Structure Analysis

Naphthalene, 1,4-diphenyl- has a molecular weight of 280.36200, a density of 1.103g/cm3, and a boiling point of 438ºC at 760 mmHg . Its molecular formula is C22H16 .


Chemical Reactions Analysis

Naphthalene and its derivatives are more reactive than benzene in both substitution and addition reactions . This increased reactivity is due to the net loss in stabilization energy for the first step in electrophilic substitution or addition .


Physical And Chemical Properties Analysis

Naphthalene, 1,4-diphenyl- has a molecular weight of 280.36200, a density of 1.103g/cm3, and a boiling point of 438ºC at 760 mmHg . Its molecular formula is C22H16 . Naphthalene derivatives exhibit unique photo-physical and chemical properties . They have a high quantum yield and excellent photostability .

Scientific Research Applications

  • Energy Transfer in Organic Crystals Naphthalene, 1,4-diphenyl-, has been a subject of study in the field of triplet-state energy transfer within organic single crystals. Research by Hirota and Hutchison (1965) investigated the transfer of triplet‐state energy from phenanthrene molecules to naphthalene molecules in diphenyl single crystals, using magnetic resonance methods. This research contributes to understanding the kinetic models and delayed optical emissions in organic materials (Hirota & Hutchison, 1965).

  • Chemical Synthesis and Reactions Saitoh, Yoshida, and Ichikawa (2006) explored the unique electron-transfer reduction behavior of Naphthalene-1,8-diylbis(diphenylmethylium), highlighting its use as an organic two-electron oxidant. This compound facilitates oxidative coupling reactions, contributing to the synthesis of complex organic molecules (Saitoh, Yoshida, & Ichikawa, 2006).

  • Cosolubilization in Surfactant Micelles The cosolubilization of naphthalene and other compounds in surfactant systems has been studied by Yang et al. (2015). Their research provides insights into the interactions between various compounds and surfactants, which is valuable for applications in environmental remediation and pharmaceutical formulation (Yang et al., 2015).

  • state symmetry on the lasing ability of dyes, using 1,4-diphenylnaphthalene as an example. This research is significant in laser technology, particularly in developing dyes that exhibit laser action, such as 1,4-diphenylnaphthalene showing laser action at 380 nm (Rullière, 1984).
  • Organometallic Chemistry The work by Szyszko and Latos‐Grażyński (2011) on the conformational flexibility of 1,4-Naphthiporphyrin highlights its role in organometallic chemistry. Their study explored the structural dynamics of naphthalene-based macrocycles and their interactions with palladium, contributing to the field of complex molecular synthesis and organometallic compound development (Szyszko & Latos‐Grażyński, 2011).

  • Thermal Properties in Materials Science Baginskiy (1990) conducted research on the thermal conductivity of diphenyl and naphthalene, particularly near their melting temperatures. This research is relevant in materials science, especially in understanding the thermal properties of organic compounds in different states (Baginskiy, 1990).

  • Fluorescence and Photostability Detert, Stalmach, and Sugiono (2004) studied the acidochromism of luminescence of bis(4-pyridylethenyl)arenes, which included 1,4-naphthalene derivatives. Their research contributes to the field of photophysics, particularly in understanding the fluorescent properties and photostability of aromatic compounds (Detert, Stalmach, & Sugiono, 2004).

Safety and Hazards

While specific safety and hazards information for “Naphthalene, 1,4-diphenyl-” is not available, naphthalene itself is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a respiratory toxicant and a possible human carcinogen .

Future Directions

Naphthalene and its derivatives have been extensively studied for their unique properties and potential applications . They are considered excellent candidates for the construction of organic electronic appliances . Future research may focus on further exploring their properties and potential applications in various fields .

properties

IUPAC Name

1,4-diphenylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16/c1-3-9-17(10-4-1)19-15-16-20(18-11-5-2-6-12-18)22-14-8-7-13-21(19)22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLSPHDWEPSUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229791
Record name Naphthalene, 1,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

796-30-5
Record name Naphthalene, 1,4-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000796305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC172583
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 1,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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